molecular formula C23H27FN4OS B3772109 N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide

Cat. No.: B3772109
M. Wt: 426.6 g/mol
InChI Key: OUMARHDPZPISNP-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an imidazole ring, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4OS/c1-27(23(29)21-7-6-20(30-21)22-25-11-12-26-22)16-18-9-14-28(15-10-18)13-8-17-2-4-19(24)5-3-17/h2-7,11-12,18H,8-10,13-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMARHDPZPISNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)C(=O)C3=CC=C(S3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include organolithium reagents, halogenated compounds, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine, imidazole, and thiophene derivatives that share structural features with N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide .

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable tool for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-5-(1H-imidazol-2-yl)-N-methylthiophene-2-carboxamide

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